Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Description
The compound Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- is a highly fluorinated organic molecule characterized by a perfluorinated octane backbone substituted with an ethenyloxy (vinyl ether) group at the 8-position. These compounds are typically synthesized for applications in surfactants, polymers, and specialty materials due to their chemical inertness, thermal stability, and hydrophobic properties .
Properties
IUPAC Name |
8-ethenoxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F13O/c1-2-24-4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPSFIYLTINNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560189 | |
| Record name | 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125660-00-6 | |
| Record name | 8-(Ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- typically involves the introduction of fluorine atoms into the octane backbone. This can be achieved through various fluorination techniques, such as direct fluorination using elemental fluorine or electrochemical fluorination. The ethenyloxy group is introduced via an etherification reaction, where an alcohol reacts with an alkene in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. The etherification step is typically performed under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives with various functional groups.
Scientific Research Applications
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and ethenyloxy groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s properties are influenced by its ethenyloxy substituent. Below is a comparison with key structural analogs:
Physical and Chemical Properties
- LogP and Hydrophobicity : The iodinated analog (CAS 2043-57-4) has a logP of 3.8 at 20°C, indicating significant hydrophobicity . Propoxy-substituted variants (e.g., CAS 1193010-01-3) show reduced density (1.412 g/cm³) compared to iodinated derivatives, which typically exceed 1.6 g/cm³ .
- Thermal Stability : Perfluorinated backbones confer exceptional thermal resistance. For example, iodinated derivatives decompose above 200°C, while sulfonated analogs exhibit stability up to 300°C due to strong C-F and S-O bonds .
Regulatory and Environmental Considerations
- Regulatory Status : Several perfluorooctane derivatives (e.g., CAS 2043-53-0, 2043-54-1) are flagged in the OSPAR List of Substances of Possible Concern due to persistence and bioaccumulation risks .
- Alternatives : Shorter-chain perfluoroalkyl compounds (e.g., perfluorohexanes) are increasingly favored to mitigate environmental impact .
Biological Activity
Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- (CAS No. 125660-00-6) is a fluorinated organic compound characterized by its long carbon chain and multiple fluorine atoms. This compound is gaining attention in various fields due to its unique properties such as high thermal stability and chemical resistance. Its potential applications span from industrial uses to biological research.
- Molecular Formula : C10H7F13O
- Molecular Weight : 390.14 g/mol
- LogP : 5.275 (indicating significant lipophilicity)
- Polar Surface Area (PSA) : 9.230 Ų
The structure of the compound includes an ethenyloxy group and a perfluorinated octane backbone. The presence of fluorine enhances the compound's stability and influences its biological interactions.
Biological Activity Overview
Research into the biological activity of Octane, 8-(ethenyloxy)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- has revealed several areas of interest:
The biological effects of this compound are primarily attributed to its interactions with molecular targets through its fluorinated and ethenyloxy groups. These interactions can influence various biochemical pathways including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : It can interact with cellular receptors affecting signal transduction pathways.
Applications in Drug Delivery
Due to its unique chemical properties:
- Stability : The fluorinated structure provides resistance to metabolic degradation.
- Bioavailability : Enhanced stability can improve the bioavailability of drugs when used as a carrier.
Study 1: Fluorinated Compounds in Drug Design
A study explored the use of fluorinated compounds in drug design and delivery systems. The results indicated that compounds similar to Octane with fluorinated backbones demonstrated improved pharmacokinetic properties compared to their non-fluorinated counterparts. Enhanced lipophilicity allowed for better membrane permeability and cellular uptake .
Study 2: Toxicological Assessment
Another research focused on the toxicological profile of fluorinated compounds including Octane derivatives. It was found that while some fluorinated compounds exhibit low toxicity at therapeutic doses, they may accumulate in biological systems leading to potential long-term effects . This emphasizes the need for careful evaluation during drug development.
Comparative Analysis Table
| Property | Octane Compound | Non-Fluorinated Analog |
|---|---|---|
| Molecular Weight | 390.14 g/mol | Varies (typically lower) |
| LogP | 5.275 | Generally lower |
| Stability | High (due to fluorination) | Moderate |
| Biological Activity | Potential for enzyme inhibition | Variable |
| Toxicity | Low at therapeutic doses | Depends on structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
